molecular formula C17H15N3OS B2534976 N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide CAS No. 1043104-29-5

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide

Cat. No.: B2534976
CAS No.: 1043104-29-5
M. Wt: 309.39
InChI Key: PKDGFESYICYYFJ-UHFFFAOYSA-N
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Description

“N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide” is a complex organic compound. It contains a total of 33 bonds, including 18 non-H bonds, 11 multiple bonds, 2 rotatable bonds, and 11 aromatic bonds . The molecule also includes 2 five-membered rings, 1 six-membered ring, and 1 eight-membered ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a cyclopenta[c]pyrazol ring attached to a phenyl group and a thiophene-2-carboxamide group . The molecule also contains several types of bonds, including multiple bonds and aromatic bonds .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of various N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, showcasing their potential in antimicrobial applications. These compounds, including derivatives similar to the specified chemical structure, have shown significant antibacterial activity against B. subtilis and antifungal activity against A. niger, highlighting their potential in combating microbial infections (D. Sowmya et al., 2018).

Antidepressant Potential

A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been synthesized and evaluated for their antidepressant properties. One derivative, in particular, demonstrated significant reduction in immobility time in both force swimming and tail suspension tests, indicating its potential as an antidepressant medication (B. Mathew et al., 2014).

Anticancer Activities

Research into pyrazole derivatives has explored their role as cell cycle inhibitors, with certain compounds exhibiting the ability to induce apoptosis and necrosis in cancer cells. This highlights the potential of such compounds, including those with structural similarities to N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide, in anticancer therapy (G. Nițulescu et al., 2015).

Inhibitory Effects on Carbonic Anhydrase Isoenzymes

Novel N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides have been synthesized and tested as inhibitors of carbonic anhydrase isoenzymes, particularly those associated with cancer. These compounds have shown selective inhibition towards cancer-related isoenzymes, suggesting their potential in targeted cancer therapy (C. Yamali et al., 2021).

Properties

IUPAC Name

N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(15-10-5-11-22-15)18-16-13-8-4-9-14(13)19-20(16)12-6-2-1-3-7-12/h1-3,5-7,10-11H,4,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDGFESYICYYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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